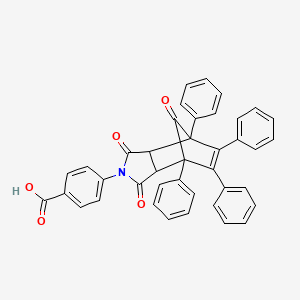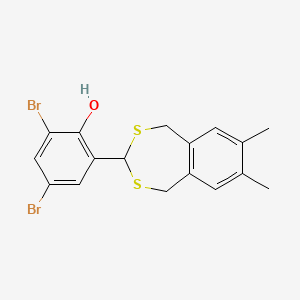![molecular formula C19H13N3O6S2 B11683137 2-methyl-N-{(5E)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B11683137.png)
2-methyl-N-{(5E)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a benzodioxole ring, and a thiazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Nitro Group: Nitration of the benzodioxole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thiourea derivative with an α-haloketone.
Condensation Reaction: The final step involves the condensation of the nitrobenzodioxole derivative with the thiazolidinone derivative in the presence of a suitable base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like sodium borohydride.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Derivatives: Substitution reactions can introduce halogen atoms into the benzodioxole ring.
Applications De Recherche Scientifique
2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, bacterial cell wall synthesis, or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation, bacterial growth, or cancer cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIAZOLIDIN-3-YL]BENZAMIDE: Similar structure but lacks the sulfanylidene group.
2-METHYL-N-[(5E)-5-[(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group and the sulfanylidene group in 2-METHYL-N-[(5E)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C19H13N3O6S2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-methyl-N-[(5E)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H13N3O6S2/c1-10-4-2-3-5-12(10)17(23)20-21-18(24)16(30-19(21)29)7-11-6-14-15(28-9-27-14)8-13(11)22(25)26/h2-8H,9H2,1H3,(H,20,23)/b16-7+ |
Clé InChI |
GXEHGVXAAKFYJB-FRKPEAEDSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/SC2=S |
SMILES canonique |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11683057.png)

![Ethyl 4-(4-bromophenyl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11683069.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11683076.png)
![(5E)-5-({5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11683078.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11683081.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11683086.png)



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11683109.png)

![Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B11683119.png)
![(5Z)-5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683141.png)
